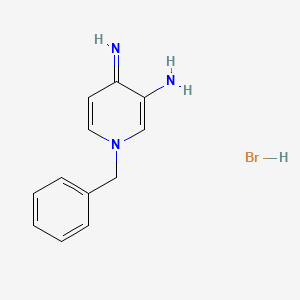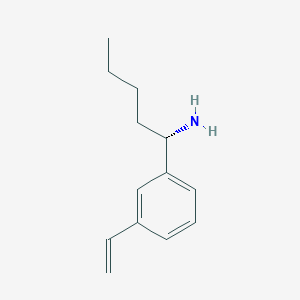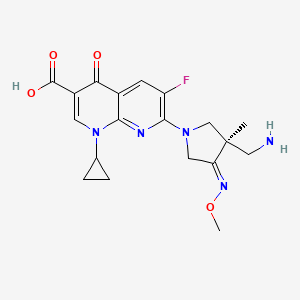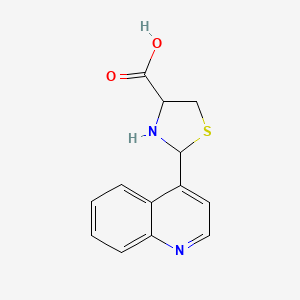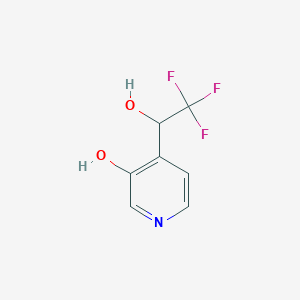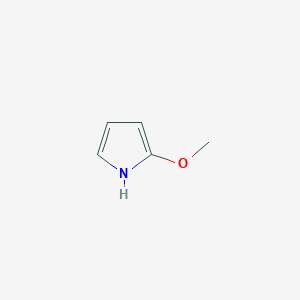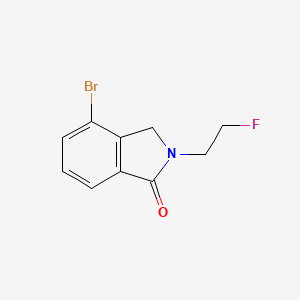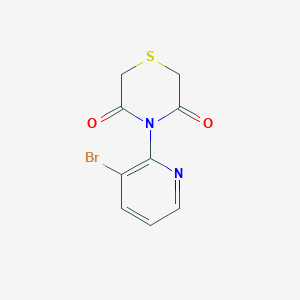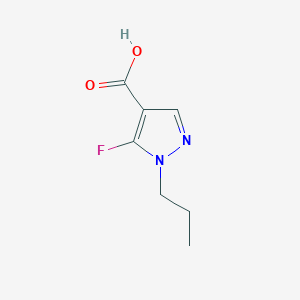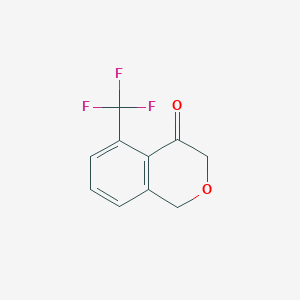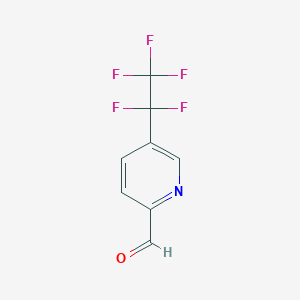
5-(1,1,2,2,2-Pentafluoroethyl)pyridine-2-carbaldehyde
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-(1,1,2,2,2-Pentafluoroethyl)pyridine-2-carbaldehyde is an organic compound with the molecular formula C8H4F5NO and a molecular weight of 225.12 g/mol . This compound is characterized by the presence of a pyridine ring substituted with a pentafluoroethyl group and an aldehyde group at the 2-position .
Preparation Methods
Synthetic Routes and Reaction Conditions
One common method involves the reaction of 2-pyridinecarboxaldehyde with pentafluoroethyl iodide under basic conditions .
Industrial Production Methods
Industrial production methods for this compound are not widely documented. the general approach would involve scaling up the laboratory synthesis methods, optimizing reaction conditions, and ensuring the purity of the final product through various purification techniques such as distillation or recrystallization .
Chemical Reactions Analysis
Types of Reactions
5-(1,1,2,2,2-Pentafluoroethyl)pyridine-2-carbaldehyde can undergo various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to form the corresponding carboxylic acid.
Reduction: The aldehyde group can be reduced to form the corresponding alcohol.
Substitution: The pentafluoroethyl group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Common reducing agents include sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4).
Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.
Major Products Formed
Oxidation: 5-(1,1,2,2,2-Pentafluoroethyl)pyridine-2-carboxylic acid.
Reduction: 5-(1,1,2,2,2-Pentafluoroethyl)pyridine-2-methanol.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
5-(1,1,2,2,2-Pentafluoroethyl)pyridine-2-carbaldehyde has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential use in drug development and as a pharmacophore in medicinal chemistry.
Industry: Utilized in the development of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 5-(1,1,2,2,2-Pentafluoroethyl)pyridine-2-carbaldehyde involves its interaction with various molecular targets. The aldehyde group can form covalent bonds with nucleophilic sites on proteins or other biomolecules, potentially altering their function. The pentafluoroethyl group can influence the compound’s lipophilicity and its ability to interact with hydrophobic regions of target molecules .
Comparison with Similar Compounds
Similar Compounds
2-Pyridinecarboxaldehyde: Lacks the pentafluoroethyl group, making it less lipophilic.
5-(1,1,2,2,2-Pentafluoroethyl)pyridine-2-carboxylic acid: Similar structure but with a carboxylic acid group instead of an aldehyde group.
2-Fluoro-5-(1,1,2,2,2-pentafluoroethyl)pyridine: Contains a fluorine atom on the pyridine ring.
Uniqueness
5-(1,1,2,2,2-Pentafluoroethyl)pyridine-2-carbaldehyde is unique due to the presence of both the pentafluoroethyl group and the aldehyde group, which confer distinct chemical properties and reactivity. The pentafluoroethyl group enhances the compound’s stability and lipophilicity, while the aldehyde group provides a reactive site for further chemical modifications .
Properties
Molecular Formula |
C8H4F5NO |
|---|---|
Molecular Weight |
225.11 g/mol |
IUPAC Name |
5-(1,1,2,2,2-pentafluoroethyl)pyridine-2-carbaldehyde |
InChI |
InChI=1S/C8H4F5NO/c9-7(10,8(11,12)13)5-1-2-6(4-15)14-3-5/h1-4H |
InChI Key |
YJBDFBHLFGSALJ-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=NC=C1C(C(F)(F)F)(F)F)C=O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


